Pazufloxacin-d4

Isotope Dilution Mass Spectrometry Method Validation Reference Standard Characterization

Quantifying Pazufloxacin without the exact isotopic internal standard leads to significant matrix-induced ion suppression errors. Pazufloxacin-d4 (CAS 1346602-96-7) eliminates this variability by providing co-elution and identical ionization, enabling accurate LC-MS/MS quantification with 1-5% relative expanded uncertainty. • >99 atom% D isotopic enrichment ensures negligible native analyte interference. • >99% HPLC purity meets ICH and pharmacopoeial method validation requirements. • Corrects for analyte loss and matrix effects across biological and food matrices.

Molecular Formula C16H15FN2O4
Molecular Weight 322.32 g/mol
Cat. No. B15142614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazufloxacin-d4
Molecular FormulaC16H15FN2O4
Molecular Weight322.32 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
InChIInChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1/i2D2,3D2
InChIKeyXAGMUUZPGZWTRP-QGCZFKLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pazufloxacin-d4 for LC-MS/MS: High Isotopic Enrichment (≥99.0 atom% D) Quantification Reference Standard


Pazufloxacin-d4 (CAS 1346602-96-7 for free base; CAS 1346602-97-8 for mesylate salt) is a deuterium-labeled stable isotope analog of the fluoroquinolone antibiotic Pazufloxacin, designed for use as an internal standard in mass spectrometry-based quantification . The compound incorporates four deuterium atoms at the cyclopropyl moiety, resulting in a nominal mass shift of +4 Da relative to the unlabeled parent (molecular weight 418.43 g/mol for the mesylate salt), which enables reliable chromatographic co-elution and mass spectrometric differentiation for precise isotope dilution quantification .

Pazufloxacin-d4: Critical Quantification Accuracy Advantages Over Unlabeled or Non-Analog Internal Standards


In LC-MS/MS quantification of Pazufloxacin, substituting Pazufloxacin-d4 with an unlabeled analog, a structurally dissimilar fluoroquinolone internal standard, or a non-isotopic compound introduces significant analytical error due to differential ionization efficiency and retention time shifts [1]. Deuterated fluoroquinolone internal standards, including Pazufloxacin-d4, can exhibit slight retention time differences from their native analytes—a phenomenon documented in isotope dilution-LC-MS/MS studies—which can reduce the compensatory benefit for matrix-induced ion suppression or enhancement unless chromatographic conditions are carefully optimized [2]. Consequently, using Pazufloxacin-d4, the exact isotopic match, is the only approach that ensures co-elution and equivalent ionization behavior, thereby enabling accurate matrix effect correction and reliable quantification across complex biological and food matrices.

Quantitative Differentiation Evidence for Pazufloxacin-d4 Reference Standard Procurement


Isotopic Enrichment: Pazufloxacin-d4 Mesylate ≥99.0 atom% D vs. Unlabeled Pazufloxacin

Pazufloxacin-d4 mesylate (CAS 1346602-97-8) from Witega is certified to have isotopic enrichment >99.0 atom% D, ensuring minimal unlabeled Pazufloxacin interference . In contrast, the unlabeled Pazufloxacin mesylate (CAS 163680-77-1) contains natural abundance deuterium (~0.015%), providing no isotopic differentiation . This high enrichment directly translates to a signal-to-background ratio sufficient for quantifying Pazufloxacin at trace levels.

Isotope Dilution Mass Spectrometry Method Validation Reference Standard Characterization

Chemical Purity: Pazufloxacin-d4 Mesylate HPLC Purity >99.0% vs. Unlabeled Pazufloxacin Mesylate

The Witega Pazufloxacin-d4 mesylate reference standard exhibits HPLC purity >99.0% . Comparable unlabeled Pazufloxacin mesylate analytical standards are typically certified at ≥98.0% by HPLC . While both meet high purity thresholds, the deuterated standard's purity specification is directly linked to its use as a primary calibrant, where even minor impurities can skew quantification.

Analytical Standardization Quality Control Pharmaceutical Analysis

Matrix Effect Compensation: Deuterated Fluoroquinolone IS Requires Optimized LC Conditions vs. 13C/15N IS

A 2013 study by Lee et al. on fluoroquinolones (enrofloxacin, ciprofloxacin, norfloxacin) in meat products demonstrated that deuterated internal standards (enrofloxacin-d5, norfloxacin-d5) exhibited slight LC retention time shifts relative to their native analytes, which reduced the compensatory benefit of isotope dilution for matrix-induced ion suppression/enhancement [1]. In contrast, the 13C315N-labeled ciprofloxacin internal standard co-eluted perfectly, eliminating this bias. For Pazufloxacin-d4, this class-level finding implies that while it is the optimal internal standard, its use mandates rigorous LC method optimization to ensure co-elution with Pazufloxacin and full matrix effect correction.

LC-MS/MS Matrix Effects Isotope Dilution Method Optimization

Method Accuracy: Isotope Dilution with Deuterated FQ IS Achieves 1-5% Relative Expanded Uncertainty in Meat Matrices

The ID-LC-MS/MS reference method developed by Lee et al. (2013) for enrofloxacin, ciprofloxacin, and norfloxacin in meat products, using deuterated internal standards (enrofloxacin-d5, norfloxacin-d5), achieved accurate quantification in the 5-50 μg/kg range with a relative expanded uncertainty of only 1-5% [1]. This class-level performance metric, achieved despite the observed retention time shifts, underscores the superior accuracy attainable with deuterated fluoroquinolone internal standards when proper chromatographic optimization is implemented.

Isotope Dilution Mass Spectrometry Method Validation Food Safety

Optimal Use Cases for Pazufloxacin-d4 Based on Quantitative Differentiation Evidence


Accurate Quantification of Pazufloxacin in Complex Biological Matrices (e.g., Plasma, Urine) via ID-LC-MS/MS

Pazufloxacin-d4 is the definitive internal standard for quantifying Pazufloxacin in pharmacokinetic studies and therapeutic drug monitoring. Its high isotopic enrichment (>99 atom% D) ensures minimal interference from the unlabeled analyte , while its near-identical physicochemical properties to the target analyte allow it to correct for analyte loss during sample preparation and matrix-induced ion suppression in LC-MS/MS. The class-level evidence confirms that, with proper LC optimization to mitigate deuterium-induced retention time shifts, the use of such a deuterated internal standard enables quantification with relative expanded uncertainty as low as 1-5% [1], making it indispensable for generating robust, regulatory-compliant pharmacokinetic data.

Confirmatory Residue Analysis of Pazufloxacin in Food Products (e.g., Meat, Milk) for Regulatory Compliance

For food safety laboratories conducting confirmatory analysis of Pazufloxacin residues in animal-derived products, Pazufloxacin-d4 is an essential reference material. The Witega standard's high chemical purity (>99.0% HPLC) and defined isotopic purity (>99 atom% D) meet the stringent requirements for a primary calibrant in isotope dilution mass spectrometry (IDMS) methods. The class-level ID-LC-MS/MS method developed for fluoroquinolones in meat, which achieved accurate results at 5-50 μg/kg with 1-5% relative expanded uncertainty [1], serves as a model for developing similar high-accuracy, low-uncertainty confirmatory methods for Pazufloxacin using its exact isotopic match, Pazufloxacin-d4.

Method Development and Validation for Pazufloxacin in Pharmaceutical Quality Control

In pharmaceutical analytical development, Pazufloxacin-d4 serves as a superior internal standard for validating LC-MS/MS methods used in drug product release and stability testing. Its use directly addresses the critical requirement for a stable, well-characterized internal standard that can correct for variability in sample preparation, injection, and ionization. The high and well-documented purity of the deuterated standard (>99.0% HPLC) minimizes the introduction of additional impurities into the analytical system, ensuring that method performance metrics (accuracy, precision, linearity) are not compromised by the internal standard itself, thereby facilitating successful method validation per ICH and pharmacopoeial guidelines.

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